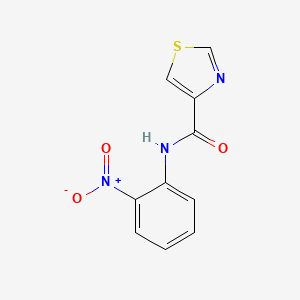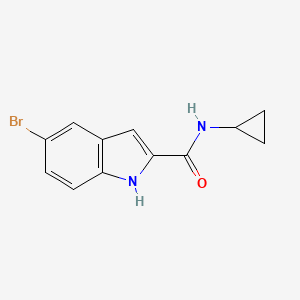
5-bromo-N-cyclopropyl-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-cyclopropyl-1H-indole-2-carboxamide is a compound belonging to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Preparation Methods
One common synthetic route includes the bromination of 1H-indole-2-carboxylic acid, followed by the reaction with cyclopropylamine to form the desired compound . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of efficient catalysts and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
5-bromo-N-cyclopropyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions, leading to different functionalized derivatives.
Common reagents used in these reactions include halogenating agents, reducing agents, and nucleophiles such as amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-cyclopropyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
5-bromo-N-cyclopropyl-1H-indole-2-carboxamide can be compared with other indole derivatives, such as:
5-bromo-1H-indole-2-carboxylic acid: Similar structure but lacks the cyclopropyl and carboxamide groups.
N-cyclopropyl-1H-indole-2-carboxamide: Similar structure but lacks the bromine atom.
5-bromo-N-methyl-1H-indole-2-carboxamide: Similar structure but with a methyl group instead of a cyclopropyl group.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C12H11BrN2O |
|---|---|
Molecular Weight |
279.13 g/mol |
IUPAC Name |
5-bromo-N-cyclopropyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C12H11BrN2O/c13-8-1-4-10-7(5-8)6-11(15-10)12(16)14-9-2-3-9/h1,4-6,9,15H,2-3H2,(H,14,16) |
InChI Key |
XIZMKHZLIPDYFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=CC3=C(N2)C=CC(=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


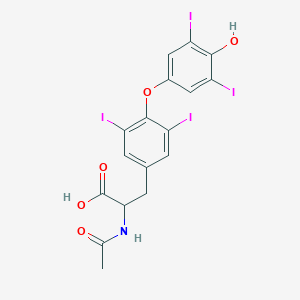
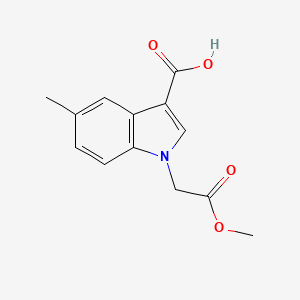

![1,3-Dimethyl-5-[(4-methylphenyl)methoxy]-2-nitrobenzene](/img/structure/B13887572.png)
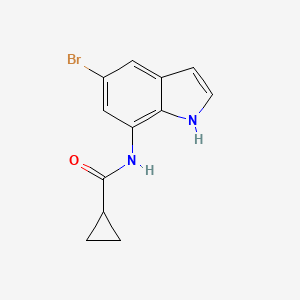
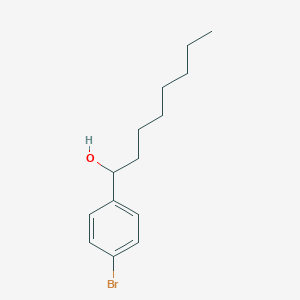
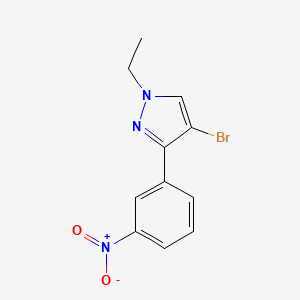





![Ethyl 3-fluoro-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate](/img/structure/B13887631.png)
